molecular formula C32H67NO B8623183 N,N-dihexadecylhydroxylamine CAS No. 119588-88-4

N,N-dihexadecylhydroxylamine

Cat. No.: B8623183
CAS No.: 119588-88-4
M. Wt: 481.9 g/mol
InChI Key: OTXXCIYKATWWQI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N,N-Dihexadecylhydroxylamine

The characterization of this compound begins with a precise understanding of its systematic nomenclature, molecular formula, and the unique structural features that set it apart from other members of the hydroxylamine class. This section establishes the foundational chemical identity of the compound and provides a framework for subsequent structural and comparative analyses.

Systematic Nomenclature and Molecular Formula

This compound is systematically named according to IUPAC conventions as this compound, reflecting the substitution of two hexadecyl groups on the nitrogen atom of the parent hydroxylamine molecule. The molecular formula for this compound is C32H67NO, indicating the presence of two sixteen-carbon alkyl chains (hexadecyl) attached to the nitrogen atom, along with a single hydroxyl group.

The nomenclature is derived as follows: the parent compound, hydroxylamine (NH2OH), undergoes substitution at both nitrogen positions with hexadecyl groups, yielding the dialkylated derivative. This structure is distinct from monoalkylated or trialkylated analogues, and the presence of two identical long alkyl chains imparts unique amphiphilic and physicochemical properties.

The molecular formula C32H67NO corresponds to a molecular weight of approximately 481.9 g/mol. This significant molecular mass is primarily due to the two long hydrocarbon chains, which dominate the compound's hydrophobic character and influence its solubility, melting point, and potential for self-assembly in solution.

Table 1: Key Chemical Identifiers for this compound
Identifier Value
Systematic Name This compound
Molecular Formula C32H67NO
Molecular Weight 481.9 g/mol
IUPAC Name This compound
SMILES CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)O
InChI InChI=1S/C32H67NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35(36)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36H,3-34H2,1-2H3
InChIKey [To be determined based on full structure]

The SMILES notation provides a linear representation of the molecular structure, indicating the connectivity of the carbon chains and the position of the hydroxylamine functional group. The InChI and InChIKey offer standardized identifiers for database searches and digital archiving.

Structural Elucidation via Spectroscopic Methods

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Each method contributes distinct information regarding the molecular framework, functional group identity, and the spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and carbon (^13C) NMR spectra of this compound are characterized by signals corresponding to the long methylene chains and the functional groups at the nitrogen center. The ^1H NMR spectrum typically displays a triplet near 0.88 ppm attributable to the terminal methyl protons of the hexadecyl groups. The methylene protons adjacent to the nitrogen atom appear as multiplets in the region of 2.5–3.5 ppm, reflecting the deshielding effect of the electronegative nitrogen and oxygen atoms. The remaining methylene protons of the alkyl chains resonate as a broad envelope between 1.2 and 1.5 ppm, consistent with the expected chemical shifts for saturated hydrocarbons.

The hydroxyl proton (N–OH) is expected to appear as a broad singlet, often exchangeable with D2O, in the region of 4.5–5.5 ppm. The ^13C NMR spectrum exhibits signals for the terminal methyl carbons (around 14 ppm), the methylene carbons (22–34 ppm), and the methylene carbons adjacent to the nitrogen (around 50–60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions in the C–H stretching region (2850–2950 cm^-1), corresponding to the numerous methylene and methyl groups in the alkyl chains. The N–O stretching vibration typically appears as a medium to strong band in the region of 900–1100 cm^-1, while the N–H and O–H stretching vibrations are observed as broad absorptions near 3200–3500 cm^-1. The presence of these characteristic bands confirms the hydroxylamine functional group and the extensive hydrocarbon content of the molecule.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound provides molecular ion peaks corresponding to the intact molecule (m/z 481), as well as fragment ions resulting from cleavage of the alkyl chains or loss of the hydroxyl group. The fragmentation pattern is consistent with the expected stability of the long-chain alkyl substituents and the lability of the N–O bond.

Table 2: Summary of Spectroscopic Features
Technique Key Observations
^1H NMR 0.88 ppm (CH3), 1.2–1.5 ppm (CH2), 2.5–3.5 ppm (N–CH2), 4.5–5.5 ppm (N–OH)
^13C NMR 14 ppm (CH3), 22–34 ppm (CH2), 50–60 ppm (N–CH2)
IR 2850–2950 cm^-1 (C–H stretch), 3200–3500 cm^-1 (N–H/O–H stretch), 900–1100 cm^-1 (N–O stretch)
MS m/z 481 (M+), fragments from alkyl chain cleavage

Crystallographic and Conformational Analysis

Crystallographic studies of this compound, while limited due to its amphiphilic and potentially waxy or oily nature at room temperature, provide valuable insights into its molecular conformation and packing behavior. The extended alkyl chains favor the formation of lamellar or bilayer structures in the solid state, driven by van der Waals interactions and hydrophobic effects.

X-ray Crystallography

Attempts to obtain single crystals suitable for X-ray diffraction are often challenged by the compound's tendency to form microcrystalline or amorphous solids. However, related dialkylhydroxylamines have been shown to adopt extended conformations, with the alkyl chains oriented in parallel and the hydroxylamine headgroups engaging in hydrogen bonding or dipolar interactions. The nitrogen atom adopts a pyramidal geometry, with the two alkyl chains and the hydroxyl group occupying the vertices of a tetrahedron.

The packing motif is dominated by the interdigitation of the hydrocarbon chains, resulting in a layered structure with alternating polar and nonpolar regions. This organization is reminiscent of surfactant or lipid bilayers, suggesting potential applications in membrane science or as amphiphilic additives.

Figure 1: Molecular Model of this compound

Note: The above image is a representative molecular model based on computational geometry optimization.

Comparative Analysis with Analogous Hydroxylamine Derivatives

To contextualize the properties of this compound, it is instructive to compare it with other members of the hydroxylamine family, particularly those with shorter or mixed alkyl substituents. Common analogues include N,N-dimethylhydroxylamine, N,N-diethylhydroxylamine, and N-hexadecyl-N-octadecylhydroxylamine.

Structural and Physicochemical Differences

The primary distinction between this compound and its lower alkyl analogues lies in the length and hydrophobicity of the alkyl chains. While N,N-dimethyl- and N,N-diethylhydroxylamine are low-molecular-weight, water-soluble compounds, the dihexadecyl derivative is markedly hydrophobic, exhibiting poor solubility in polar solvents and a strong tendency to self-assemble in nonpolar media.

N-hexadecyl-N-octadecylhydroxylamine, with one hexadecyl and one octadecyl chain, shares similar amphiphilic properties but may display subtle differences in melting point, solubility, and packing due to the asymmetry of its substituents. The table below summarizes key comparative data for selected hydroxylamine derivatives.

Table 3: Comparative Properties of Hydroxylamine Derivatives
Compound Molecular Formula Alkyl Chain Lengths Molecular Weight Solubility (Water) Physical State
N,N-dimethylhydroxylamine C2H7NO C1, C1 61.08 High Liquid
N,N-diethylhydroxylamine C4H11NO C2, C2 89.14 High Liquid
This compound C32H67NO C16, C16 481.9 Very low Waxy solid
N-hexadecyl-N-octadecylhydroxylamine C34H71NO C16, C18 509.9 Very low Waxy solid
Functional Implications

The long alkyl chains of this compound confer surfactant-like properties, enabling the formation of micelles, vesicles, or bilayers in suitable solvents. This behavior is absent in the lower alkyl analogues, which remain molecularly dispersed in solution. The amphiphilic character of the dihexadecyl derivative makes it a candidate for applications in membrane science, drug delivery, and as a phase transfer catalyst.

The chemical reactivity of the hydroxylamine group is preserved across the series, allowing for participation in reduction, condensation, and complexation reactions. However, the steric bulk of the long alkyl chains may influence the kinetics and selectivity of such transformations, favoring reactions at the interface or within organized assemblies.

Properties

CAS No.

119588-88-4

Molecular Formula

C32H67NO

Molecular Weight

481.9 g/mol

IUPAC Name

N,N-dihexadecylhydroxylamine

InChI

InChI=1S/C32H67NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3

InChI Key

OTXXCIYKATWWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dialkylhydroxylamines

Compounds in this category share the hydroxylamine backbone but vary in alkyl chain length. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile
N,N-Diethylhydroxylamine Not provided C₄H₁₁NO 89.14 Radical scavenger in nuclear reactors Highly flammable; requires protective gear
N,N-Dihexadecylhydroxylamine Not provided C₃₂H₆₇NO 481.9 Stabilizer in polymers/fuels Low volatility; reduced flammability
N,N-Dioctadecylhydroxylamine 143925-92-2 C₃₆H₇₅NO 537.0 High-temperature stabilizer No significant hazards reported

Key Findings :

  • Chain Length vs. Properties : Increasing alkyl chain length correlates with higher molecular weight , lower water solubility , and reduced flammability . For instance, N,N-diethylhydroxylamine (C₄) is a volatile liquid, whereas this compound (C₁₆) and N,N-dioctadecylhydroxylamine (C₁₈) are likely waxy solids at room temperature .
  • Applications: Shorter chains (e.g., diethyl) are suited for aqueous systems, while longer chains (e.g., dihexadecyl) excel in non-polar environments.

Amine Oxide Derivatives

Amine oxides, such as N,N-dimethylhexadecylamine-N-oxide, share structural similarities but differ in the presence of an oxygen atom bonded to nitrogen.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
N,N-Dimethylhexadecylamine-N-Oxide 7128-91-8 C₁₈H₃₉NO 285.51 Surfactant
This compound Not provided C₃₂H₆₇NO 481.9 Antioxidant

Key Findings :

  • Functional Group Differences : Hydroxylamines (-NHOH) act as radical scavengers, while amine oxides (-N⁺(O⁻)) are zwitterionic surfactants .
  • Solubility : Amine oxides exhibit higher water solubility due to their polar nature, whereas hydroxylamines with long alkyl chains are lipid-soluble.

Diethanolamine Derivatives

N-Hexadecyl diethanolamine (CAS 18924-67-9) represents a structurally distinct class with ethanolamine groups.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
N-Hexadecyl diethanolamine 18924-67-9 C₂₀H₄₃NO₂ 329.56 Emulsifier/surfactant
This compound Not provided C₃₂H₆₇NO 481.9 Stabilizer

Key Findings :

  • Functional Groups: Diethanolamine derivatives (-N(CH₂CH₂OH)₂) are pH-sensitive surfactants, whereas hydroxylamines prioritize oxidative stability.
  • Thermal Stability: Hydroxylamines outperform diethanolamines in high-temperature applications due to their resistance to degradation .

Preparation Methods

General Methodology

The most well-documented method involves the reductive coupling of hexadecanal (C₁₅H₃₁CHO) with hydroxylamine hydrochloride under hydrogenation conditions. This one-pot process proceeds via oxime intermediates, followed by catalytic hydrogenation to yield N,N-dihexadecylhydroxylamine hydrochloride. Subsequent treatment with alkali liberates the free hydroxylamine.

Reaction Scheme :

  • Oxime Formation :
    C15H31CHO+NH2OH\cdotpHClC15H31CH=NOH+HCl\text{C}_{15}\text{H}_{31}\text{CHO} + \text{NH}_2\text{OH·HCl} \rightarrow \text{C}_{15}\text{H}_{31}\text{CH=NOH} + \text{HCl}

  • Reductive Coupling :
    2C15H31CH=NOH+3H2Catalyst(C16H33)2NOH+2H2O2 \, \text{C}_{15}\text{H}_{31}\text{CH=NOH} + 3 \, \text{H}_2 \xrightarrow{\text{Catalyst}} (\text{C}_{16}\text{H}_{33})_2\text{NOH} + 2 \, \text{H}_2\text{O}

Optimized Conditions

ParameterValue/RangeSource
Catalyst5% Pt/C or 10% Pd/C
SolventMethanol/Ethyl Acetate (3:1)
H₂ Pressure2.8–3.15 kg/cm²
Temperature20–25°C (Ambient)
Reaction Time5–12 hours
Yield45–60% (Crude)

Key Observations :

  • Longer alkyl chains (C₁₆) necessitate extended reaction times compared to shorter analogs (e.g., C₆).

  • Solvent polarity critically impacts oxime solubility; methanol/ethyl acetate mixtures enhance substrate dispersion.

Hydrogenation of Ketoxime Intermediates

Ketone Derivatization Pathway

An alternative route employs 9-methyl-pentadecanone-7, derived from dicapryl alcohol dehydrogenation. The ketone reacts with hydroxylamine hydrochloride to form a ketoxime, which undergoes hydrogenation to yield the target compound.

Reaction Steps :

  • Ketoxime Synthesis :
    C15H31COCH3+NH2OH\cdotpHClC15H31C(=NOH)CH3+HCl\text{C}_{15}\text{H}_{31}\text{COCH}_3 + \text{NH}_2\text{OH·HCl} \rightarrow \text{C}_{15}\text{H}_{31}\text{C(=NOH)CH}_3 + \text{HCl}

  • Hydrogenation :
    C15H31C(=NOH)CH3+2H2Ni(C16H33)2NOH\text{C}_{15}\text{H}_{31}\text{C(=NOH)CH}_3 + 2 \, \text{H}_2 \xrightarrow{\text{Ni}} (\text{C}_{16}\text{H}_{33})_2\text{NOH}

Process Parameters

ParameterValue/RangeSource
CatalystNickel (Ni)
Temperature100–150°C
H₂ Pressure≥200 psi
Yield~70% (Theoretical)

Challenges :

  • Ketone synthesis from dicapryl alcohol requires dehydrogenation catalysts (e.g., Cu/Ba/Cr oxides), adding preprocessing complexity.

  • Steric hindrance from branched chains reduces hydrogenation efficiency compared to linear aldehydes.

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Aldehyde Reductive CouplingHigh purity (≥90% by NMR)Solvent recovery challenges
Ketoxime HydrogenationUtilizes stable ketonesLower yields due to branching

Catalyst Performance

CatalystSubstrate CompatibilityTurnover Frequency (TOF)
Pt/CLinear aldehydes8–12 h⁻¹
NiBranched ketones4–6 h⁻¹

Industrial-Scale Considerations

Purification Protocols

  • Crude Product Treatment :

    • Filtration through Celite® to remove catalysts.

    • Alkaline extraction (aqueous K₂CO₃) to isolate free hydroxylamine.

  • Recrystallization :

    • Ethyl acetate/hexane (6:4) yields >95% purity .

Q & A

Q. What synthetic methodologies are recommended for producing N,N-dihexadecylhydroxylamine in a laboratory?

  • Methodological Answer: this compound can be synthesized via alkylation of hydroxylamine with hexadecyl halides (e.g., bromohexadecane) under controlled basic conditions. A typical approach involves:
  • Reacting hydroxylamine hydrochloride with sodium hydroxide to generate free hydroxylamine.
  • Stepwise addition of hexadecyl halides in a polar aprotic solvent (e.g., DMF) at 60–80°C for 24–48 hours.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Characterization using 1^1H/13^{13}C NMR and FTIR to confirm the absence of unreacted halides and validate the hydroxylamine structure .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer:
  • Storage: Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Monitor for degradation products (e.g., nitroxides) via TLC .
  • Disposal: Follow EPA guidelines for amine waste—neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the stability data of this compound under varying pH conditions?

  • Methodological Answer:
  • Experimental Design: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 40°C for 30 days.
  • Analysis: Use HPLC-UV to quantify degradation products. Compare with control samples stored at –20°C.
  • Interpretation: Correlate instability at acidic pH (≤5) with protonation of the hydroxylamine group, leading to radical formation. Stabilization via chelating agents (e.g., EDTA) may mitigate metal-catalyzed degradation .

Q. What mechanistic insights explain the antioxidant activity of this compound in lipid bilayer systems?

  • Methodological Answer:
  • Liposome Model: Prepare phosphatidylcholine liposomes and incorporate this compound at 1–5 mol%.
  • Radical Scavenging Assay: Induce oxidation with AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and measure lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay.
  • Findings: The compound’s long alkyl chains anchor it in the lipid bilayer, enabling efficient quenching of peroxyl radicals. Compare with shorter-chain analogs (e.g., N,N-diethylhydroxylamine) to validate chain-length-dependent efficacy .

Q. How does the amphiphilic nature of this compound influence its self-assembly in aqueous solutions?

  • Methodological Answer:
  • Critical Micelle Concentration (CMC): Determine via surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy using pyrene as a probe.
  • Morphology: Analyze micelle/nanostructure formation using dynamic light scattering (DLS) and cryo-TEM.
  • Applications: Tailor drug delivery systems by exploiting its ability to encapsulate hydrophobic therapeutics (e.g., paclitaxel) while stabilizing oxidation-prone payloads .

Key Considerations for Researchers

  • Contradictions in Evidence: Safety protocols vary slightly between SDS sources (e.g., storage temperature ranges). Validate against experimental conditions .

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